5-Chloro-2,3-difluorophenylboronic acid pinacol ester

Catalog No.
S3050824
CAS No.
2246586-13-8
M.F
C12H14BClF2O2
M. Wt
274.5
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2,3-difluorophenylboronic acid pinacol es...

CAS Number

2246586-13-8

Product Name

5-Chloro-2,3-difluorophenylboronic acid pinacol ester

IUPAC Name

2-(5-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Molecular Formula

C12H14BClF2O2

Molecular Weight

274.5

InChI

InChI=1S/C12H14BClF2O2/c1-11(2)12(3,4)18-13(17-11)8-5-7(14)6-9(15)10(8)16/h5-6H,1-4H3

InChI Key

MKDFAVKAJNKOJD-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)F)Cl

Solubility

not available

Chemical Building Block

-Chloro-2,3-difluorophenylboronic acid pinacol ester is a chemical compound belonging to the class of organoboronic acids. These molecules contain a boron atom bonded to an organic group (phenyl in this case) and two hydroxyl groups. The pinacol ester refers to the specific way the hydroxyl groups are arranged around the boron atom.

Organoboronic acids, including 5-chloro-2,3-difluorophenylboronic acid pinacol ester, are valuable building blocks in organic synthesis. Scientists utilize them to create more complex molecules with various applications in scientific research.

Suzuki-Miyaura Coupling Reaction

One prominent application of 5-chloro-2,3-difluorophenylboronic acid pinacol ester is in the Suzuki-Miyaura coupling reaction. This reaction is a powerful tool for carbon-carbon bond formation between an organoboron compound and a halide (chloride, bromide, or iodide) containing organic molecule [].

5-Chloro-2,3-difluorophenylboronic acid pinacol ester is a boronic acid derivative characterized by the presence of chlorine and fluorine substituents on a phenyl ring. Its chemical formula is C₁₂H₁₄BClF₂O₂, and it has a molecular weight of approximately 274.50 g/mol . This compound is notable for its applications in organic synthesis and medicinal chemistry due to its ability to participate in various

The reactivity of 5-chloro-2,3-difluorophenylboronic acid pinacol ester primarily involves:

  • Cross-Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
  • Nucleophilic Substitution: The boron atom can act as a nucleophile in reactions with electrophiles, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds.
  • Hydrolysis: Under aqueous conditions, the ester can hydrolyze to regenerate the corresponding boronic acid and pinacol.

These reactions are significant in constructing complex organic molecules and pharmaceuticals.

While specific biological activity data for 5-chloro-2,3-difluorophenylboronic acid pinacol ester is limited, boronic acids generally exhibit various biological properties. Boronic acids have been studied for their potential use as:

  • Anticancer Agents: Some derivatives have shown promise in inhibiting cancer cell growth.
  • Enzyme Inhibitors: They can inhibit proteasomes and certain enzymes by forming reversible covalent bonds with active site residues.

Further research may elucidate specific biological activities linked to this compound.

Several methods exist for synthesizing 5-chloro-2,3-difluorophenylboronic acid pinacol ester:

  • Borylation of Aryl Halides: This method involves the reaction of 5-chloro-2,3-difluoroiodobenzene with a boron reagent in the presence of a suitable catalyst.
  • Pinacol Ester Formation: The corresponding boronic acid can be reacted with pinacol under acidic conditions to yield the pinacol ester.
  • Fluorination Strategies: Fluorination can be achieved through electrophilic fluorination techniques or using fluoride sources in the presence of catalysts.

These methods allow for the efficient production of the compound while maintaining its structural integrity.

5-Chloro-2,3-difluorophenylboronic acid pinacol ester finds applications in various fields:

  • Organic Synthesis: It serves as a key intermediate in synthesizing complex organic molecules.
  • Pharmaceutical Development: Its derivatives are explored for developing new drugs, particularly in oncology.
  • Material Science: The compound may be utilized in creating functional materials due to its unique chemical properties.

Interaction studies involving 5-chloro-2,3-difluorophenylboronic acid pinacol ester focus on its reactivity with biological targets and other chemical species. Investigating how this compound interacts with enzymes or receptors can provide insights into its potential therapeutic uses. Studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to target proteins or enzymes.
  • Mechanistic Studies: Understanding the pathways through which it exerts biological effects.

These studies are crucial for determining the practical applications of this compound in drug development.

Several compounds share structural similarities with 5-chloro-2,3-difluorophenylboronic acid pinacol ester. Here are some notable examples:

Compound NameCAS NumberKey Features
5-Chloro-2,4-difluorophenylboronic acid pinacol ester1073354-65-0Similar structure but differs in fluorine positioning.
4-Fluorophenylboronic acid pinacol ester174648-26-0Lacks chlorine but retains boronic acid functionality.
2,4-Difluorophenylboronic acid pinacol ester2246586-13-8Similar fluorine substituents without chlorine.

Uniqueness

Dates

Modify: 2024-04-14

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